(E)-Methyl 3-(3-oxo-2,3-dihydroisoxazol-5-yl)acrylate
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Overview
Description
(E)-Methyl 3-(3-oxo-2,3-dihydroisoxazol-5-yl)acrylate is a chemical compound belonging to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 3-(3-oxo-2,3-dihydroisoxazol-5-yl)acrylate typically involves a multi-step process. One common method is the cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring. This reaction is often catalyzed by copper(I) or ruthenium(II) catalysts . The reaction conditions usually involve moderate temperatures and the use of solvents like dichloromethane or toluene.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. Metal-free synthetic routes are being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity . These methods often employ greener solvents and milder reaction conditions to enhance sustainability and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
(E)-Methyl 3-(3-oxo-2,3-dihydroisoxazol-5-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(E)-Methyl 3-(3-oxo-2,3-dihydroisoxazol-5-yl)acrylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-Methyl 3-(3-oxo-2,3-dihydroisoxazol-5-yl)acrylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
Uniqueness
(E)-Methyl 3-(3-oxo-2,3-dihydroisoxazol-5-yl)acrylate is unique due to its isoxazole ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H7NO4 |
---|---|
Molecular Weight |
169.13 g/mol |
IUPAC Name |
methyl (E)-3-(3-oxo-1,2-oxazol-5-yl)prop-2-enoate |
InChI |
InChI=1S/C7H7NO4/c1-11-7(10)3-2-5-4-6(9)8-12-5/h2-4H,1H3,(H,8,9)/b3-2+ |
InChI Key |
FTWNAJOQJKQRTC-NSCUHMNNSA-N |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=O)NO1 |
Canonical SMILES |
COC(=O)C=CC1=CC(=O)NO1 |
Origin of Product |
United States |
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